

A Spectroscopic Showdown: Differentiating the Isomers of Nitrobenzoic Acid

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

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A detailed comparative analysis of the spectroscopic signatures of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid for researchers and professionals in drug development.

The three isomers of nitrobenzoic acid, ortho (2-), meta (3-), and para (4-), serve as crucial building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. While sharing the same chemical formula ($C_7H_5NO_4$), the positional variance of the nitro ($-NO_2$) and carboxylic acid ($-COOH$) groups on the benzene ring imparts distinct physicochemical properties to each isomer.^{[1][2]} These differences are vividly reflected in their spectroscopic profiles, providing a reliable means of identification and characterization. This guide presents a comparative analysis of their Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers. These values highlight the subtle yet significant electronic and structural differences between them.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.^[1]

Functional Group	Vibrational Mode	2-Nitrobenzoic Acid (cm ⁻¹)	3-Nitrobenzoic Acid (cm ⁻¹)	4-Nitrobenzoic Acid (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching (broad)	~3200-2500	~3100-2500	~3100-2500
C=O (Carboxylic Acid)	Stretching	~1700[1][2]	~1700[1][2]	~1700[1][2]
N-O (Nitro Group)	Asymmetric Stretching	~1530[1][2]	~1530[1][2]	~1525[1][2]
N-O (Nitro Group)	Symmetric Stretching	~1350[1][2]	~1350[1][2]	~1345[1][2]
C-H (Aromatic)	Stretching	~3100-3000	~3100-3000	~3100-3000
C=C (Aromatic)	Stretching	~1600-1450	~1600-1450	~1600-1450

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[\[1\]](#)

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

Proton NMR spectra reveal distinct chemical shifts and splitting patterns for the aromatic protons of each isomer, directly reflecting the electronic environment influenced by the electron-withdrawing nitro and carboxylic acid groups.

Isomer	Chemical Shift (δ , ppm) and Multiplicity
2-Nitrobenzoic Acid	~13.5 (s, 1H, COOH), 8.1-7.7 (m, 4H, Ar-H)[2]
3-Nitrobenzoic Acid	~13.5 (s, 1H, COOH), 8.7-7.8 (m, 4H, Ar-H)[2]
4-Nitrobenzoic Acid	~13.6 (s, 1H, COOH), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H)[2][3]

Note: Chemical shifts are approximate and can vary with solvent and concentration.[2]

Table 3: ^{13}C NMR Spectroscopic Data (DMSO-d₆)

Carbon NMR provides further distinction, with the chemical shifts of the carbon atoms in the benzene ring being sensitive to the position of the substituents.

Isomer	Chemical Shifts (δ , ppm)
2-Nitrobenzoic Acid	~166, 148, 134, 132, 130, 129, 124[2]
3-Nitrobenzoic Acid	~165, 148, 136, 131, 130, 127, 123[2]
4-Nitrobenzoic Acid	~166, 150, 136, 131, 130, 124[2][3]

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (Ethanol)

The position of the nitro group influences the electronic transitions within the molecule, leading to differences in their UV-Vis absorption maxima.

Isomer	λ_{max} (nm)
2-Nitrobenzoic Acid	215, 255[4]
3-Nitrobenzoic Acid	Not explicitly found in search results.
4-Nitrobenzoic Acid	~258

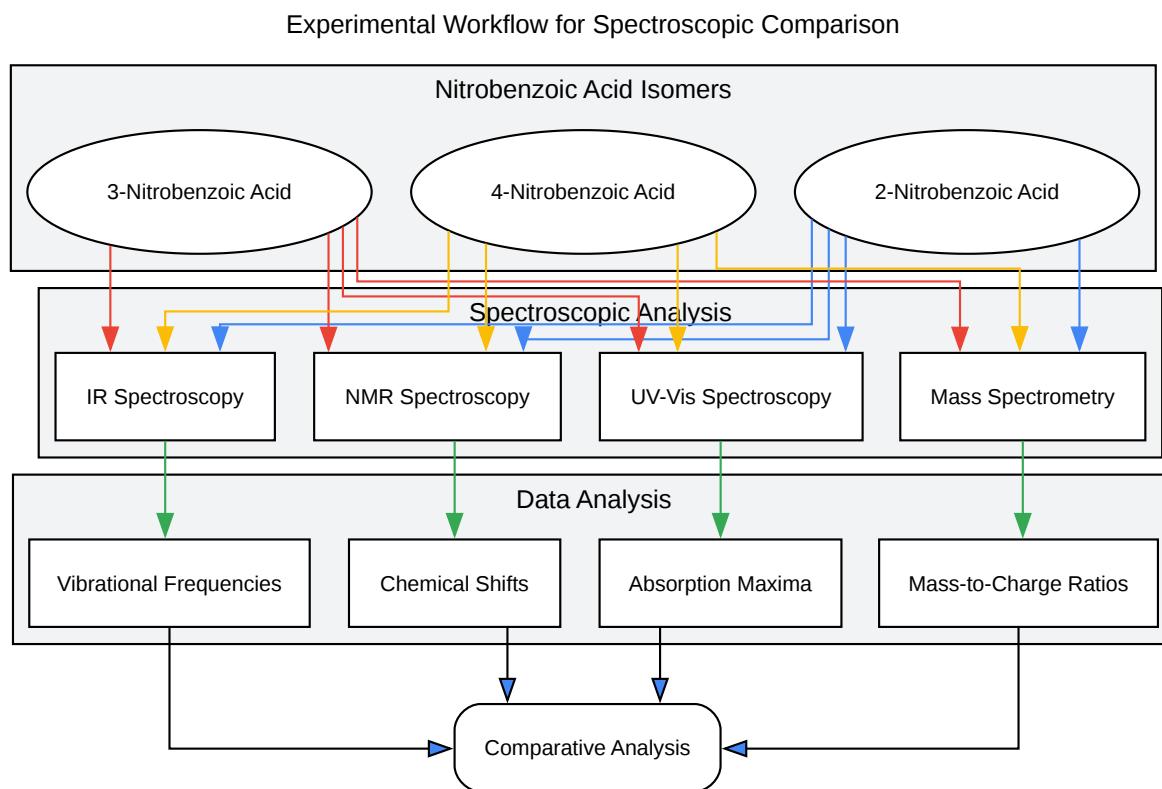
Table 5: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragments. For all isomers, the molecular weight is 167.12 g/mol .

Isomer	Ionization Mode	Key m/z Values
2-Nitrobenzoic Acid	ESI-	166.1 [M-H] ⁻ [5]
3-Nitrobenzoic Acid	ESI-	166.1 [M-H] ⁻ [5]
4-Nitrobenzoic Acid	EI	167 [M] ⁺ , 150, 121, 93, 65 [6] [7]

Experimental Workflow and Methodologies

The following diagram illustrates the general workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.



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Caption: Workflow for the spectroscopic comparison of nitrobenzoic acid isomers.

Detailed Experimental Protocols

1. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid nitrobenzoic acid isomer is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The IR spectrum is typically recorded over a range of 4000-400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum. The data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the nitrobenzoic acid isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[1]
- Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHz).[1]
- Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.[1]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Stock solutions of each nitrobenzoic acid isomer are prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent, such as ethanol.[1][8] These stock solutions are then diluted to an appropriate concentration to

ensure that the absorbance values are within the linear range of the instrument (typically 0.1-1.0).[1]

- Instrumentation: A UV-Vis spectrophotometer.[1]
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.[1] A baseline correction is performed using the solvent as a reference.[1]

4. Mass Spectrometry (MS)

- Sample Preparation: For techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.[9] For Electron Ionization (EI), the sample is introduced into the ion source, where it is vaporized and bombarded with electrons.
- Instrumentation: A mass spectrometer, which can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode. Data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragments.

In conclusion, the spectroscopic data presented provides distinct fingerprints for 2-, 3-, and 4-nitrobenzoic acid. The differences in their IR, NMR, UV-Vis, and MS spectra are a direct consequence of the varied substitution patterns on the benzene ring, which influences the electronic distribution and vibrational modes of the molecules. This comparative guide serves as a valuable resource for the accurate identification and characterization of these important chemical compounds in research and development.[1]

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